5H-s-Triazolo(4,3-a)(1,4)diazepine, 6,7,8,9-tetrahydro-8-methyl-3-(4-pyridinyl)-
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Overview
Description
5H-s-Triazolo(4,3-a)(1,4)diazepine, 6,7,8,9-tetrahydro-8-methyl-3-(4-pyridinyl)- is a heterocyclic compound that belongs to the class of triazolodiazepines This compound is characterized by a fused ring system that includes a triazole ring and a diazepine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5H-s-Triazolo(4,3-a)(1,4)diazepine, 6,7,8,9-tetrahydro-8-methyl-3-(4-pyridinyl)- typically involves the cyclization of appropriate precursors. One common method involves the cyclization of 1-hydrazinyl-3,3-dimethyl-3,4-tetrahydro-5H-benzo[c]azepine with ethyl orthoformate, followed by reaction with acetic acid . Another approach includes the use of thioesters and hydrazine hydrate under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of large-scale synthesis would involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
5H-s-Triazolo(4,3-a)(1,4)diazepine, 6,7,8,9-tetrahydro-8-methyl-3-(4-pyridinyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazine hydrate, ethyl orthoformate, and acetic acid . Reaction conditions typically involve heating under reflux and using solvents like methanol.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, cyclization reactions can yield various substituted triazolodiazepines .
Scientific Research Applications
5H-s-Triazolo(4,3-a)(1,4)diazepine, 6,7,8,9-tetrahydro-8-methyl-3-(4-pyridinyl)- has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacological agent, particularly in the development of anxiolytic, sedative, and hypnotic drugs.
Biology: The compound is studied for its interactions with biological targets, including receptors and enzymes.
Industry: It may be used as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 5H-s-Triazolo(4,3-a)(1,4)diazepine, 6,7,8,9-tetrahydro-8-methyl-3-(4-pyridinyl)- involves its interaction with specific molecular targets in the body. These targets may include receptors in the central nervous system, where the compound can exert sedative and anxiolytic effects . The exact pathways and molecular interactions are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Estazolam: A triazolobenzodiazepine used as a sedative and hypnotic.
Alprazolam: Another triazolobenzodiazepine with anxiolytic properties.
Triazolam: Known for its use as a tranquilizer and hypnotic.
Uniqueness
5H-s-Triazolo(4,3-a)(1,4)diazepine, 6,7,8,9-tetrahydro-8-methyl-3-(4-pyridinyl)- is unique due to its specific structural features and potential pharmacological applications. Its fused ring system and the presence of a pyridinyl group contribute to its distinct chemical and biological properties .
Properties
CAS No. |
124963-18-4 |
---|---|
Molecular Formula |
C12H15N5 |
Molecular Weight |
229.28 g/mol |
IUPAC Name |
8-methyl-3-pyridin-4-yl-5,6,7,9-tetrahydro-[1,2,4]triazolo[4,3-a][1,4]diazepine |
InChI |
InChI=1S/C12H15N5/c1-16-7-2-8-17-11(9-16)14-15-12(17)10-3-5-13-6-4-10/h3-6H,2,7-9H2,1H3 |
InChI Key |
NMZORDZOUYGQES-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCCN2C(=NN=C2C3=CC=NC=C3)C1 |
Origin of Product |
United States |
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